![molecular formula C16H19ClN4O B1424750 3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl CAS No. 1220033-90-8](/img/structure/B1424750.png)
3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Overview
Description
3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl is a useful research compound. Its molecular formula is C16H19ClN4O and its molecular weight is 318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxicity
A study by Bonacorso et al. (2016) focused on the synthesis of polysubstituted methanones, including derivatives similar to the compound . These compounds were tested for cytotoxicity in human leukocytes, with some showing significant cytotoxicity at high concentrations (Bonacorso et al., 2016).
Spectroscopic Properties and Theoretical Study
Al-Ansari (2016) investigated the spectroscopic properties of pyridine/quinolin-2-yl methanones. The study included analysis of electronic absorption, excitation, and fluorescence properties, offering insights into the behavior of such compounds in various solvents (Al-Ansari, 2016).
Antimicrobial Activity
A 2012 study by Kumar et al. explored the antimicrobial activity of pyrazol-1-yl)(pyridin-4-yl)methanones. These compounds demonstrated good antimicrobial activity, with some showing higher activity than standard drugs (Kumar et al., 2012).
Antimalarial and Antimicrobial Agents
Sonker and Pathak (2018) synthesized quinoline derivatives with potential antimalarial and antimicrobial properties. This study adds to the understanding of such compounds' biological applications (Sonker & Pathak, 2018).
Pharmacological Profile
Lavreysen et al. (2004) examined a compound structurally related to the query compound, focusing on its pharmacological profile as a receptor antagonist. This research provides insight into the potential therapeutic applications of such compounds (Lavreysen et al., 2004).
Antibacterial and Antioxidant Activities
Lynda (2021) synthesized pyrazoline derivatives, including compounds similar to the query, and evaluated their antibacterial and antioxidant activities. This study contributes to the understanding of the compound's potential in treating bacterial infections and its antioxidant properties (Lynda, 2021).
Growth Promoting Effects on Plants
Hassan et al. (2020) researched the synthesis of novel quinolinyl chalcones and their effects on plant growth. This study highlights another application of such compounds in agriculture (Hassan et al., 2020).
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O.ClH/c21-16(15-12-10-17-8-7-13(12)18-19-15)20-9-3-5-11-4-1-2-6-14(11)20;/h1-2,4,6,17H,3,5,7-10H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARNKURURDCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NNC4=C3CNCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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